molecular formula C6H7ClN2O B13121743 5-(Aminomethyl)-4-chloropyridin-3-OL

5-(Aminomethyl)-4-chloropyridin-3-OL

Cat. No.: B13121743
M. Wt: 158.58 g/mol
InChI Key: OLTWTPSXYDYQIC-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-chloropyridin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-hydroxypyridine with formaldehyde and ammonia. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-chloropyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(Aminomethyl)-4-chloropyridin-3-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, but with a furan ring instead of a pyridine ring.

    5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Contains an aminomethyl group and an indole ring.

Uniqueness

5-(Aminomethyl)-4-chloropyridin-3-OL is unique due to the presence of both the aminomethyl group and the chlorine atom on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

5-(aminomethyl)-4-chloropyridin-3-ol

InChI

InChI=1S/C6H7ClN2O/c7-6-4(1-8)2-9-3-5(6)10/h2-3,10H,1,8H2

InChI Key

OLTWTPSXYDYQIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)O)Cl)CN

Origin of Product

United States

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